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The following tables consolidate key experimental findings on Frentizole and its derivatives.

Table 1: Efficacy in Alzheimer's Disease-Related Targets This table summarizes the design and activity of

Frentizole-based compounds against monoamine oxidase (MAO) and amyloid-binding alcohol

dehydrogenase (ABAD), which are implicated in Alzheimer's disease pathology [1].

Compound Design / Key
Feature

Biological
Target

Experimental Model /
Assay

Key Efficacy Data /
Outcome

| Frentizole-based indolyl thiourea analogues (Combining rasagiline/ladostigil scaffolds with frentizole)

[1] | MAO (Monoamine Oxidase) / ABAD [1] | In vitro enzyme inhibition assays [1] | Most potent

compound (19):

MAO-A IC₅₀ = 6.34 µM
MAO-B IC₅₀ = 0.30 µM [1] | | | | | ABAD inhibition: Low to moderate potency; series helped identify
structural features for future inhibitor development [1] | | | | | Note: Several compounds also potently

inhibited Horseradish Peroxidase (HRP), interfering with the Amplex Red assay for MAO, highlighting
an important experimental consideration [1] |

Table 2: Efficacy in Cancer-Related Targets This table summarizes evidence for Frentizole's repurposing

as an antimitotic and mTOR-inhibiting agent for cancer treatment [2] [3].
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Proposed Mechanism /
Key Feature

Biological Target /
Pathway

Experimental Model /
Assay

Key Efficacy Data /
Outcome

| Tubulin binding at the colchicine site (Structurally similar to known antimitotics) [2] | Tubulin /

Microtubules [2] | - Antiproliferative assay (HeLa cells)

Cell cycle analysis
Microtubule formation imaging [2] | - Showed antiproliferative activity against HeLa tumor cells [2]

Inhibited microtubule formation in cells [2]
Caused cell cycle arrest at G2/M phase, consistent with antimitotic action [2] | | mTOR inhibition &
senomorphic properties (Derivatives of Frentizole) [3] | mTOR (Mechanistic Target of Rapamycin)
[3] | Cellular senescence models [3] | Derivatives demonstrated mTOR inhibiting activity and

senomorphic properties (suppressing aspects of senescent cells) [3] |

Key Experimental Protocols Cited

To help you evaluate and potentially replicate these findings, here are the core methodologies used in the

cited studies.

1. Cytotoxicity and Antiproliferative Assays [2]: The evaluation of Frentizole's antimitotic activity

in cancer cells involved standard protocols.

Cell Lines: Human cancer cell lines, such as HeLa (cervical cancer) and U87 MG
(glioblastoma), were used.

Assay Type: Antiproliferative activity was measured, likely using methods that quantify cell
viability or metabolic activity (e.g., Resazurin assay, Crystal Violet assay) after a defined period

of drug exposure.
Phenotypic Confirmation: The mechanism was confirmed through in-cell imaging of
microtubule formation and fluorescence-activated cell sorting (FACS) analysis to detect
G2/M phase cell cycle arrest.

2. In Vitro Enzyme Inhibition Assays [1]: The potency of Frentizole-based analogues against MAO

and ABAD was determined through direct enzyme inhibition studies.

Enzyme Source: Using human MAO-A and MAO-B enzymes, as well as ABAD.
Activity Measurement: For MAO, the study noted the complication of using the Amplex Red
assay, which relies on horseradish peroxidase (HRP) to detect hydrogen peroxide. Since the
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compounds also inhibited HRP, this assay was not suitable, underscoring the need for direct or

alternative methods to measure MAO activity.
Data Analysis: IC₅₀ values (the concentration that inhibits 50% of enzyme activity) were

calculated from dose-response curves.

Research Workflow & Mechanism of Action

The diagrams below illustrate the general workflow for evaluating Frentizole as an MTDL and its proposed

mechanisms in cancer research.
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Research Workflow for Frentizole in Cancer
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Proposed Anticancer Mechanisms of Frentizole
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Interpretation and Future Directions

The data reveals Frentizole as a versatile scaffold for MTDL development:

Promiscuous Scaffold: Frentizole's structure allows it to interact with seemingly unrelated targets

(e.g., MAO, tubulin, mTOR), making it an excellent starting point for drug repurposing and the
rational design of hybrid molecules [1] [2] [3].

Proof of Concept for MTDLs: This aligns with the modern polypharmacology paradigm, where
single molecules are designed to hit multiple disease-relevant targets simultaneously. This approach

can improve efficacy and overcome drug resistance in complex diseases like cancer and Alzheimer's
[4] [5].

Experimental Caveats: Be aware of assay interference, as seen with HRP inhibition in the MAO
activity tests. This highlights the importance of using orthogonal methods to confirm biological activity

[1].

Future research will likely focus on optimizing Frentizole derivatives for greater potency and selectivity

against these targets, and exploring its efficacy in more complex disease models and in vivo settings.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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ligand-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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